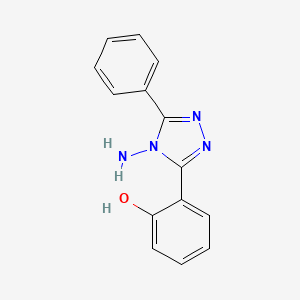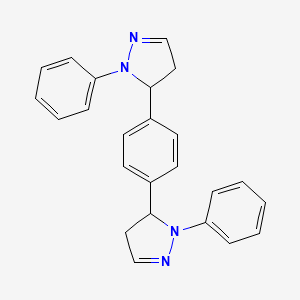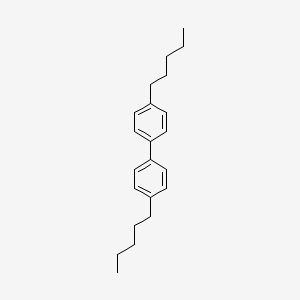
4,4'-Dipentyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dipentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a pentyl group at the para position. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-biphenyl typically involves the coupling of two pentyl-substituted benzene rings. One common method is the Suzuki-Miyaura cross-coupling reaction, where a pentyl-substituted phenylboronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of 4,4’-Dipentyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.
化学反应分析
Types of Reactions: 4,4’-Dipentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl quinones, while reduction can produce cyclohexyl derivatives.
科学研究应用
4,4’-Dipentyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development.
Industry: It is employed in the production of liquid crystals and other advanced materials due to its stability and unique electronic properties.
作用机制
The mechanism by which 4,4’-Dipentyl-1,1’-biphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into hydrophobic pockets of proteins, influencing their activity. Additionally, the pentyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
4,4’-Biphenol: An aromatic compound with hydroxyl groups at the para positions, used in polymer production.
4,4’-Dibromo-1,1’-biphenyl: A halogenated biphenyl used in organic synthesis and as a flame retardant.
4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups, used in the synthesis of conjugated polymers.
Uniqueness: 4,4’-Dipentyl-1,1’-biphenyl is unique due to its pentyl substituents, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly valuable in applications requiring specific solubility and stability characteristics.
属性
CAS 编号 |
63295-01-2 |
|---|---|
分子式 |
C22H30 |
分子量 |
294.5 g/mol |
IUPAC 名称 |
1-pentyl-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C22H30/c1-3-5-7-9-19-11-15-21(16-12-19)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI 键 |
DZQBXEUCFFUIBR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)

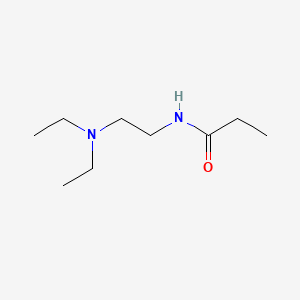
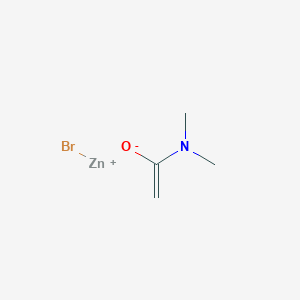

![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
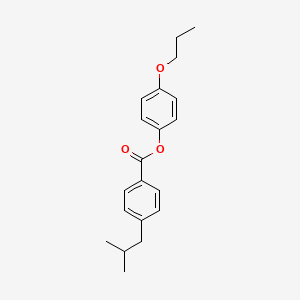
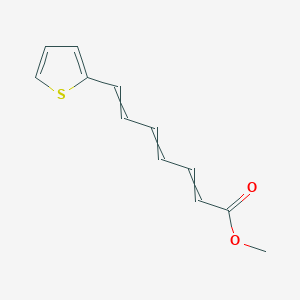
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
